molecular formula C11H10F2O2 B588165 2-(2,4-Difluorophenyl)allyl acetate CAS No. 149809-34-7

2-(2,4-Difluorophenyl)allyl acetate

Cat. No.: B588165
CAS No.: 149809-34-7
M. Wt: 212.196
InChI Key: RFICPHKOIPFHNZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)allyl acetate is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorophenyl group attached to an allyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)allyl acetate typically involves the reaction of 2,4-difluorophenylacetic acid with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group of 2,4-difluorophenylacetic acid reacts with the hydroxyl group of allyl alcohol to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)allyl acetate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2,4-difluorophenyl)acetic acid or 2-(2,4-difluorophenyl)acetaldehyde.

    Reduction: Formation of 2-(2,4-difluorophenyl)allyl alcohol.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)allyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)allyl acetate involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The allyl acetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanol
  • 2-(2,4-Difluorophenyl)acetic acid
  • 2-(2,4-Difluorophenyl)propanoic acid

Uniqueness

2-(2,4-Difluorophenyl)allyl acetate is unique due to the presence of both the difluorophenyl and allyl acetate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-difluorophenyl)prop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7(6-15-8(2)14)10-4-3-9(12)5-11(10)13/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFICPHKOIPFHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=C)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693415
Record name 2-(2,4-Difluorophenyl)prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149809-34-7
Record name 2-(2,4-Difluorophenyl)prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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